
Anagrélide
Vue d'ensemble
Description
L'anagrélide est un composé pharmaceutique principalement utilisé pour le traitement de la thrombocytémie essentielle, une affection caractérisée par une surproduction de plaquettes sanguines. Il est également utilisé dans la prise en charge de la leucémie myéloïde chronique. L'this compound est connu pour sa capacité à réduire le nombre de plaquettes, réduisant ainsi le risque d'événements thrombotiques chez les patients présentant des taux de plaquettes élevés .
Mécanisme D'action
Target of Action
Anagrelide primarily targets platelets in the blood . It is specifically designed to reduce dangerously elevated platelet levels, a condition known as thrombocythemia, in patients with myeloproliferative neoplasms . It is the only approved drug in the new therapeutic class of what are called “anti-megakaryocytics” .
Mode of Action
Anagrelide works by inhibiting the maturation of platelets from megakaryocytes . The exact mechanism of action is unclear, although it is known to be a phosphodiesterase inhibitor . It is a potent inhibitor of phosphodiesterase-3 , leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This elevation interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation .
Biochemical Pathways
Anagrelide appears to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . This results in a dose-related reduction in platelet production, which stems from decreased megakaryocyte hypermaturation . It disrupts the postmitotic phase of maturation .
Pharmacokinetics
Anagrelide is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) . The drug itself appears to have a relatively short residence time in the body, necessitating twice or four times daily dosing . Given that the pharmacological effect of anagrelide therapy is reliant on a gradual suppression of platelet-producing cells, it may take 7 to 14 days for its administration to be reflected in reduced platelet counts .
Result of Action
The primary result of anagrelide’s action is a decrease in platelet counts by suppressing transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a reduction in the risk of thrombosis and amelioration of thrombocythemia symptoms, including thrombo-hemorrhagic events .
Action Environment
The action of anagrelide can be influenced by environmental factors such as food intake. For instance, a study showed that food had a significant impact on the pharmacokinetics of anagrelide, increasing the maximum concentration (Cmax) and area under the curve (AUC) while reducing the half-life (T1/2), plateau, and mean residence time . This suggests that the bioavailability and efficacy of anagrelide can be affected by the patient’s diet and meal times .
Applications De Recherche Scientifique
Primary Use in Essential Thrombocythemia
Mechanism of Action:
Anagrelide acts as a selective inhibitor of megakaryocyte maturation, thereby reducing platelet production. It inhibits phosphodiesterase III, leading to decreased cAMP levels in megakaryocytes, which results in reduced platelet size and number .
Clinical Efficacy:
- Study Findings: In a multicenter study involving 97 patients with essential thrombocythemia, anagrelide demonstrated significant efficacy in lowering platelet counts. The median platelet count decreased from 743 x 10^9/L to 441 x 10^9/L after six months (P < 0.0001) with a notable reduction in thromboembolic complications .
- Long-Term Outcomes: Anagrelide has been shown to maintain effective platelet control over extended periods, making it a viable long-term treatment option for patients unable to tolerate hydroxyurea .
Potential Oncology Applications
Recent research has identified anagrelide's potential as an adjuvant therapy in cancer management due to its effects on platelets and cancer cell interactions.
Research Insights:
- A study by SUDA Pharmaceuticals is investigating anagrelide's ability to block cancer cell-stimulated platelet formation, which may inhibit cancer cell migration towards megakaryocytes . This novel application could transform how cancer treatment is approached, particularly for solid tumors where high platelet counts correlate with poor survival rates.
Case Studies:
- A case study highlighted the use of anagrelide in a patient undergoing treatment for solid tumors, showing promising results in managing both platelet counts and disease progression .
Cardiovascular Implications
While primarily used for hematological conditions, anagrelide's cardiovascular effects have been documented, including cases of cardiomyopathy and supraventricular tachycardia associated with its use.
Clinical Observations:
- A notable case involved a patient who developed nonischemic cardiomyopathy after two years on anagrelide therapy; however, discontinuation of the drug led to significant recovery in cardiac function .
- Another report documented supraventricular tachycardia potentially linked to anagrelide use, emphasizing the need for careful cardiovascular monitoring in patients receiving this medication .
Comparative Effectiveness
Anagrelide has been compared with hydroxyurea, another common treatment for elevated platelet counts.
Findings from Comparative Studies:
- Research indicates that anagrelide is not inferior to hydroxyurea regarding the prevention of thrombotic complications in essential thrombocythemia patients .
- A meta-analysis showed that both drugs effectively reduce platelet counts but may differ in side effect profiles and patient tolerability .
Drug Comparison | Efficacy | Safety Profile |
---|---|---|
Anagrelide | Effective at reducing platelet counts; comparable to hydroxyurea | Generally well-tolerated; some cardiovascular risks noted |
Hydroxyurea | Effective; widely used as first-line therapy | Associated with higher rates of certain adverse effects |
Analyse Biochimique
Biochemical Properties
Anagrelide interacts with various enzymes and proteins to exert its biochemical effects. It is known to be a potent inhibitor of phosphodiesterase -II . It inhibits PDE-3 and phospholipase A2 .
Cellular Effects
Anagrelide has significant effects on various types of cells and cellular processes. It decreases platelet counts by suppressing transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a reduction in the size and ploidy of megakaryocytes .
Molecular Mechanism
The molecular mechanism of Anagrelide involves its binding interactions with biomolecules and changes in gene expression. It works by inhibiting the maturation of platelets from megakaryocytes . The exact mechanism of action is unclear, although it is known to be a phosphodiesterase inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Anagrelide change over time. The drug itself appears to have a relatively short residence time in the body necessitating twice or four times daily dosing . Given that the pharmacological effect of Anagrelide therapy is reliant on a gradual suppression of platelet-producing cells, it may take 7 to 14 days for its administration to be reflected in reduced platelet counts .
Dosage Effects in Animal Models
In animal models, the effects of Anagrelide vary with different dosages. The oral LD 50 of Anagrelide as reported in rats and mice is >1500mg/kg and >2500mg/kg, respectively . Symptoms of overdose may include hypotension, sinus tachycardia, and vomiting .
Metabolic Pathways
Anagrelide is involved in various metabolic pathways. It is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo [2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'anagrélide implique plusieurs étapes, commençant par la préparation de l'alcool 2,3-dichlorobenzylique. Cet intermédiaire est ensuite converti en alcool 2,3-dichloro-6-nitrobenzylique, suivi de la formation de chlorure de 2,3-dichloro-6-nitryl-benzyle. L'étape suivante implique la préparation de l'ester éthylique de la N-(2,3-dichloro-6-nitrobenzyl)glycine chlorhydrate, qui est ensuite converti en ester éthylique de la N-(6-amino-2,3-dichlorobenzyl)glycine. Enfin, le chlorhydrate d'this compound est obtenu par des réactions supplémentaires .
Méthodes de production industrielle : La production industrielle du chlorhydrate d'this compound suit une voie de synthèse similaire mais est optimisée pour la production à grande échelle. Le processus est conçu pour être rentable, avec un rendement élevé et une génération minimale de déchets. L'utilisation de réactifs toxiques est minimisée, et les étapes de purification sont rationalisées pour garantir que le produit final répond aux normes de pureté requises .
Analyse Des Réactions Chimiques
Types de réactions : L'anagrélide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification.
Réactifs et conditions courants :
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Les réactions d'halogénation et de nitration sont courantes, utilisant des réactifs comme le chlore et l'acide nitrique.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des intermédiaires tels que l'alcool 2,3-dichlorobenzylique et l'alcool 2,3-dichloro-6-nitrobenzylique, qui sont essentiels à la synthèse de l'this compound .
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les inhibiteurs de l'agrégation plaquettaire.
Biologie : L'this compound est utilisé dans la recherche sur les maladies du sang et la fonction plaquettaire.
Médecine : Il est largement utilisé dans le traitement de la thrombocytémie essentielle et de la leucémie myéloïde chronique.
5. Mécanisme d'action
L'this compound exerce ses effets en inhibant la phosphodiestérase cyclique et la libération d'acide arachidonique de la phospholipase, possiblement en inhibant la phospholipase A2. Cette inhibition conduit à une réduction dose-dépendante de la production de plaquettes en perturbant la phase post-mitotique de la maturation des mégacaryocytes. Le composé supprime également les facteurs de transcription nécessaires à la synthèse et à la maturation des cellules productrices de plaquettes .
Composés similaires :
Hydroxyurée : Utilisée pour des indications similaires, telles que la leucémie myéloïde chronique et la thrombocytémie essentielle.
Unicité de l'this compound : L'this compound est unique dans son inhibition sélective de la production de plaquettes sans affecter significativement les autres lignées cellulaires sanguines. Il a une demi-vie relativement courte, nécessitant des doses multiples par jour, mais cela permet également des ajustements rapides du traitement. Sa capacité à abaisser le nombre de plaquettes sans provoquer de leucopénie ou d'anémie sévère en fait un choix privilégié pour de nombreux patients .
Comparaison Avec Des Composés Similaires
Hydroxyurea: Used for similar indications, such as chronic myelogenous leukemia and essential thrombocytosis.
Uniqueness of Anagrelide: Anagrelide is unique in its selective inhibition of platelet production without significantly affecting other blood cell lines. It has a relatively short half-life, necessitating multiple daily doses, but this also allows for rapid adjustments in therapy. Its ability to lower platelet counts without causing severe leukopenia or anemia makes it a preferred choice for many patients .
Activité Biologique
Anagrelide is a pharmacological agent primarily used for its platelet-lowering effects in conditions such as essential thrombocythemia. It functions mainly through the inhibition of megakaryocyte (MK) development and proliferation in the bone marrow. This article delves into the biological activity of anagrelide, its mechanisms of action, metabolites, and relevant clinical findings.
Anagrelide's primary mechanism involves the inhibition of phosphodiesterase type 3 (PDE3), which leads to increased levels of cyclic AMP (cAMP) in platelets. This increase in cAMP is associated with a reduction in platelet production by inhibiting megakaryocytopoiesis. Specifically, anagrelide has been shown to:
- Inhibit MK proliferation : It reduces the proliferation of MKs stimulated by thrombopoietin (TPO).
- Alter MK differentiation : Anagrelide causes an arrest in the development of MKs, leading to a higher presence of more mature platelet-secreting forms without significantly altering the total number of CD61a-positive MKs .
Key Findings from Research
- Inhibition of Megakaryocytopoiesis :
- Metabolites :
- Clinical Efficacy :
Table: Summary of Biological Activities
Activity | Description |
---|---|
PDE Inhibition | Inhibits phosphodiesterase type 3, increasing cAMP levels in platelets |
Megakaryocyte Proliferation | Reduces MK proliferation induced by TPO |
Differentiation Effects | Causes arrest in MK maturation leading to increased mature platelet forms |
Metabolite Activity | Limited understanding; further research needed on BCH24426 and RL603 |
Clinical Trials
- A study involving 577 patients demonstrated that anagrelide effectively reduced platelet counts to below 600,000/µl in 93% of evaluable patients after a median dosage of 2.57 mg/day over several weeks .
Animal Models
Propriétés
IUPAC Name |
6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBXOEAOVRKTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Anagrelide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble, In water, 1,300 mg/L at 25 °C /Estimated/, 2.79e-01 g/L | |
Record name | Anagrelide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00261 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ANAGRELIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Anagrelide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
6.8X10-10 mm Hg at 25 °C /Estimated/ | |
Record name | ANAGRELIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The exact mechanism by which anagrelide lowers platelet count is unclear. Evidence from human trials suggests a dose-related suppression of megakaryocyte maturation, the cells responsible for platelet production - blood drawn from patients receiving anagrelide showed a disruption to the post-mitotic phase of megakaryocyte development and a subsequent reduction in their size and ploidy. This may be achieved via indirect suppression of certain transcription factors required for megakaryocytopoeisis, including GATA-1 and FOG-1. Anagrelide is a known inhibitor of phosphodiesterase 3A (PDE3A), although its platelet-lowering effects appear unrelated to this inhibition. While PDE3 inhibitors, as a class, can inhibit platelet aggregation, this effect is only seen at higher anagrelide doses (i.e. greater than those required to reduce platelet count). Modulation of PDE3A has been implicated in causing cell cycle arrest and apoptosis in cancer cells expressing both PDE3A and SLFN12, and may be of value in the treatment of gastrointestinal stromal tumours., The mechanism by which anagrelide reduces blood platelet count is under investigation. Studies support a hypothesis of dose-related reduction in platelet production resulting from a decrease in megakaryocyte hypermaturation. In blood withdrawn from healthy volunteers treated with anagrelide, a disruption was found in the postmitotic phase of megakaryocyte development and a reduction in megakaryocyte size and ploidy. At therapeutic doses, anagrelide dose not produce significant changes in white cell counts or coagulation parameters and may have a small but clinically insignificant effect on red cell parameters. Platelet aggregation is inhibited in people at doses higher than those required to reduce platelet count. Anagrelide inhibits cyclic AMP phosphodiesterase and ADP- and collagen-induced platelet aggregation. | |
Record name | Anagrelide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00261 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ANAGRELIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
68475-42-3 | |
Record name | Anagrelide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68475-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anagrelide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anagrelide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00261 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANAGRELIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9X45X0051 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ANAGRELIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Anagrelide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
280 °C | |
Record name | Anagrelide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.